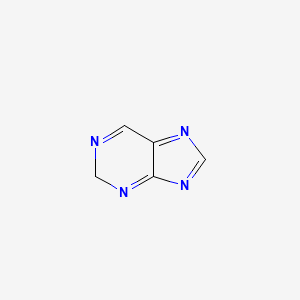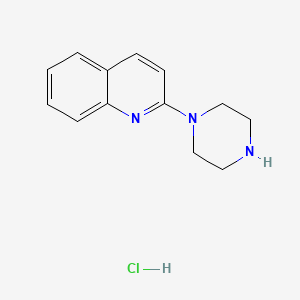
盐酸 2-(哌嗪-1-基)喹啉
描述
2-(Piperazin-1-yl)quinoline hydrochloride is a chemical compound with the molecular formula C13H15N3 . It is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .
Synthesis Analysis
The preparation of 2-(piperazin-1-yl)quinoline derivatives involves the use of 2-haloquinolines and anilides. These undergo various chemical reactions such as alkylation, arylation, acylation, and reductive amination to form the 2-piprazinoquinolines .Molecular Structure Analysis
The molecular structure of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as ChemSpider .Chemical Reactions Analysis
The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves several chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Piperazin-1-yl)quinoline hydrochloride can be found in various databases such as Sigma-Aldrich .科学研究应用
Chemistry and Pharmacology
- Field : Chemistry and Pharmacology .
- Application : 2-(Piperazin-1-yl)quinoline is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest . It’s also used in the preparation of 2-chloroquinoline-3-carbaldehyde derivatives .
- Methods : The preparation of 2-(piperazin-1-yl)quinoline derivatives involves alkylation, arylation, acylation, and reductive amination of 2-haloquinolines and anilides . The synthesis of 2-(piperazin-1-yl)quinoline-3-carbaldehydes involves Vilsmeier-Haack formylation of N-arylacetamides .
- Results : The result of these processes is the formation of 2-piprazinoquinolines and 2-(piperazin-1-yl)quinoline-3-carbaldehydes , which are used in further chemical reactions.
Antimicrobial Activity
- Field : Microbiology .
- Application : 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole (PNT), a derivative of 2-(Piperazin-1-yl)quinoline, has been studied for its antimicrobial activity .
- Methods : The study involved testing the antimicrobial activity of PNT against strains of S. epidermidis, S. aureus, and MRSA .
- Results : The results of the study were not specified in the source .
Antibacterial and Antituberculosis Properties
- Field : Microbiology .
- Application : 2-(Piperazin-1-yl)quinoline derivatives have been studied for their antibacterial and antituberculosis properties .
- Methods : The study involved the synthesis of a series of 2,4,6-substituted quinoline conjugated piperazine coupled sulfonamides, as well as amides, and their in vitro antibacterial activity was evaluated against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria . Furthermore, their antituberculosis activity was assessed against non-virulent, virulent and MDR pathogens .
- Results : Few compounds displayed inhibitory activity against bacterial growth, but two compounds displayed significant inhibitory activity against all the TB strains .
Heat Shock Protein 70 (HSP70) Inhibitors
- Field : Biochemistry .
- Application : Piperidine derivatives, which can be synthesized from 2-(Piperazin-1-yl)quinoline, have been studied as potential inhibitors of human heat shock protein 70 (HSP70) .
- Methods : The study involved the design and synthesis of piperidine derivatives .
- Results : The results of the study were not specified in the source .
Synthesis of Polyfunctionalized Heterocyclic Compounds
- Field : Organic Chemistry .
- Application : 2-(Piperazin-1-yl)quinoline is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds .
- Methods : The synthesis of 2-(piperazin-1-yl)quinoline derivatives involves various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction and Kabachnik-Field’s reaction .
- Results : The result of these processes is the formation of polyfunctionalized heterocyclic compounds .
Inhibitors of Human Heat Shock Protein 70 (HSP70)
- Field : Biochemistry .
- Application : Piperidine derivatives, which can be synthesized from 2-(Piperazin-1-yl)quinoline, have been studied as potential inhibitors of human heat shock protein 70 (HSP70) .
- Methods : The study involved the design and synthesis of piperidine derivatives .
- Results : The results of the study were not specified in the source .
安全和危害
未来方向
The future directions for 2-(Piperazin-1-yl)quinoline hydrochloride could involve its use in the development of new drugs. For instance, some quinoline-piperazine hybrids have shown significant inhibitory activity against all TB strains, making them potential candidates for the development of antibiotics or MDR-TB drugs .
属性
IUPAC Name |
2-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKBOZBYECIGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681059 | |
| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)quinoline hydrochloride | |
CAS RN |
928026-67-9, 1245646-84-7 | |
| Record name | Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928026-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

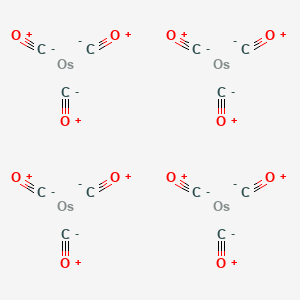
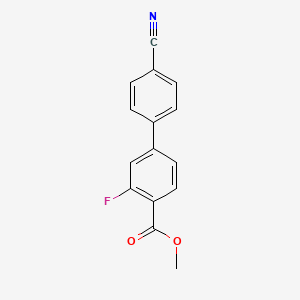
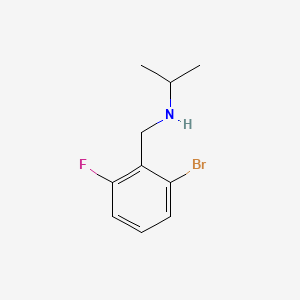


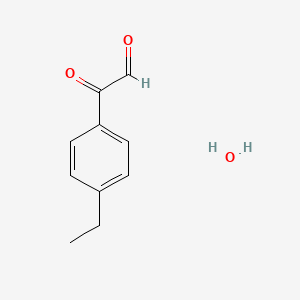
![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)
